2-Bromo-1,3-dichloro-5-ethoxybenzene

Description

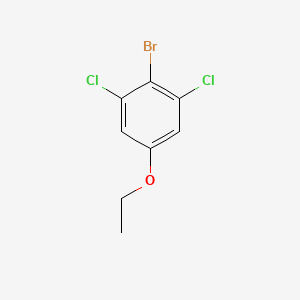

2-Bromo-1,3-dichloro-5-ethoxybenzene is a halogenated aromatic compound featuring bromine (Br) at position 2, chlorine (Cl) at positions 1 and 3, and an ethoxy (-OCH₂CH₃) group at position 5. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₈H₆BrCl₂O, with a molecular weight of 270.41 g/mol. The compound’s reactivity and solubility are influenced by the electron-withdrawing effects of halogens and the electron-donating nature of the ethoxy group .

Propriétés

Formule moléculaire |

C8H7BrCl2O |

|---|---|

Poids moléculaire |

269.95 g/mol |

Nom IUPAC |

2-bromo-1,3-dichloro-5-ethoxybenzene |

InChI |

InChI=1S/C8H7BrCl2O/c1-2-12-5-3-6(10)8(9)7(11)4-5/h3-4H,2H2,1H3 |

Clé InChI |

FIDURZGBSVWPPN-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC(=C(C(=C1)Cl)Br)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Starting Materials

- 1,3-Dichlorobenzene or 1,3-dichloro-5-hydroxybenzene as the base aromatic compound.

- Bromine or brominating agents for selective bromination.

- Ethanol or sodium ethoxide for ethoxylation.

Halogenation (Bromination and Chlorination)

- Selective Bromination: Bromine can be introduced at the 2-position of 1,3-dichlorobenzene derivatives under controlled conditions. This is commonly achieved by electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or iron(III) chloride to direct regioselectivity and improve yield.

- Regioselectivity: The presence of chlorine atoms at positions 1 and 3 directs bromination to the 2-position due to their electron-withdrawing inductive effects and steric hindrance at other positions.

Introduction of the Ethoxy Group

- Nucleophilic Aromatic Substitution (NAS): The ethoxy group at position 5 can be introduced by displacement of a chlorine atom on a 1,3-dichloro-5-halobenzene intermediate using sodium ethoxide or potassium ethoxide in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide.

- Reaction Conditions: Heating the mixture (e.g., 80–120 °C) under reflux for several hours facilitates the substitution reaction. The reaction is favored by the electron-withdrawing effect of adjacent halogens, which activate the aromatic ring towards nucleophilic attack.

Purification

- The crude product is typically purified by column chromatography using silica gel and an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

- Recrystallization from ethanol or ethyl acetate may be employed to achieve high purity.

Representative Reaction Scheme

| Step | Reaction Type | Reagents and Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Selective Bromination | Bromine, FeBr3 catalyst, controlled temperature (0-25 °C) | 2-Bromo-1,3-dichlorobenzene |

| 2 | Nucleophilic Aromatic Substitution | Sodium ethoxide in DMF, reflux 80–120 °C | This compound |

Data Table: Typical Reaction Parameters and Yields

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br2, FeBr3 catalyst | 0–25 | 2–4 | 80–90 | Control of temperature critical |

| Ethoxylation (NAS) | Sodium ethoxide, DMF, reflux | 80–120 | 6–12 | 75–85 | Polar aprotic solvent enhances reaction |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the substitution pattern. The ethoxy group shows characteristic triplet and quartet signals for the -CH3 and -CH2- protons, respectively.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C8H7BrCl2O.

- Infrared Spectroscopy (IR): Presence of C–O–C ether stretch (~1100 cm⁻¹) and aromatic C–H stretches.

- Melting Point and Purity: Determined by differential scanning calorimetry or melting point apparatus.

Comparative Insights from Related Compounds

- Preparation methods for 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene and 2-Bromo-1,3-dichloro-5-nitrobenzene involve similar halogenation and substitution strategies, highlighting the utility of electrophilic aromatic substitution followed by nucleophilic aromatic substitution for introducing functional groups on halogenated benzenes.

- Bromination and nitration reactions often require careful control of temperature and reagent stoichiometry to avoid poly-substitution or unwanted side products.

- Nucleophilic substitution reactions benefit from electron-withdrawing substituents that activate the aromatic ring, facilitating displacement of halogens by alkoxide nucleophiles.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-1,3-dichloro-5-ethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Bromination: Bromine (Br2) in the presence of a catalyst like iron(III) bromide.

Chlorination: Chlorine (Cl2) with a catalyst such as aluminum chloride.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .

Applications De Recherche Scientifique

2-Bromo-1,3-dichloro-5-ethoxybenzene is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Bromo-1,3-dichloro-5-ethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, forming covalent bonds and altering the chemical structure of the target molecules. This mechanism is crucial in its applications in organic synthesis and biochemical research .

Comparaison Avec Des Composés Similaires

Key Structural Analogues

The following compounds share structural similarities with 2-bromo-1,3-dichloro-5-ethoxybenzene, differing in substituent types, positions, or functional groups:

Physicochemical Properties

- Solubility: Substituted benzenes exhibit solubility trends dependent on substituent polarity. For example, 2-bromo-1,3-dimethylbenzene (nonpolar CH₃ groups) has a solubility of 0.10 mmol/L, while fluoro- or ethoxy-containing analogues (e.g., 2-fluoro-1,3-dimethylbenzene) show higher solubility (0.46 mmol/L) due to increased polarity . The ethoxy group in this compound likely enhances its solubility compared to methylated derivatives, though the dichloro substitution may counterbalance this effect.

- Reactivity : Bromine and chlorine act as leaving groups in nucleophilic substitution reactions. The ethoxy group activates the benzene ring toward electrophilic substitution at positions ortho/para to itself, directing further functionalization .

Activité Biologique

2-Bromo-1,3-dichloro-5-ethoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C9H8BrCl2O

Molecular Weight: 263.02 g/mol

IUPAC Name: this compound

Canonical SMILES: CCOC1=C(C(=C(C=C1Cl)Br)Cl)C=C

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Molina et al. (2004) highlighted its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent in pharmaceutical formulations .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, specifically through the activation of caspase pathways. The mechanism involves the modulation of cell cycle regulators, leading to cell cycle arrest and subsequent cell death .

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules. It is believed to bind to specific proteins involved in cell signaling pathways, thereby altering their function. This interaction can disrupt normal cellular processes, contributing to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy : A case study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent against infections caused by these pathogens .

- Cancer Cell Studies : In a study focusing on breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, confirming the induction of apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Protein binding and apoptosis induction |

| 2-Bromo-4-chlorophenol | Moderate | Limited | Reactive oxygen species generation |

| 4-Bromoaniline | Yes | Moderate | Inhibition of DNA synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.